(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic molecule featuring a sulfonamide-linked 2-bromophenyl group and a 1,2,4-triazole substituent. The 8-azabicyclo[3.2.1]octane core imports rigidity, while the sulfonyl and triazole groups contribute to its pharmacophoric properties.
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)8-13(7-11)19-10-17-9-18-19/h1-4,9-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVOLXMFICPXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by selective functionalization to introduce the azabicyclo[3.2.1]octane structure.
Introduction of the Triazole Group:
Attachment of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be attached through a sulfonylation reaction, using a suitable sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder and Huisgen cycloaddition reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiourea in ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Azides, thiols.
Scientific Research Applications
(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole group can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane scaffold, focusing on substituent variations and their inferred effects.
Sulfonyl Group Modifications
Key Insight : Bromine in the target compound may confer stronger halogen bonding compared to oxygen or fluorine-containing analogs, which could enhance target affinity but reduce solubility .
Heterocyclic Ring Variations
Key Insight : The 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and steric accessibility compared to bulkier or sulfur-containing analogs .
Core Structure and Additional Substituents
Key Insight : The absence of ester or ketone groups in the target compound may reduce off-target interactions compared to these analogs .
Data Table: Comparative Molecular Properties
Biological Activity
(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential biological activity. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of bicyclic amines with sulfonyl chlorides and triazole derivatives. The synthesis typically yields high purity and can be optimized for specific substituent configurations to enhance biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown effectiveness against various fungi and bacteria due to their ability to disrupt cell wall synthesis or inhibit key metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CL-55 | Salmonella spp. | 10 mg/kg (in vivo) |
| 6a | Candida albicans | 0.0313 µg/mL |
The biological activity is primarily attributed to the compound's interaction with cellular targets:
- Inhibition of Type III Secretion Systems (T3SS) : The T3SS is crucial for the virulence of many pathogenic bacteria. Compounds like CL-55 have demonstrated the ability to inhibit T3SS, thereby reducing bacterial pathogenicity without affecting growth in vitro .
- Fungal Cell Membrane Disruption : Studies suggest that triazole derivatives induce necrosis-like programmed cell death in fungal cells by damaging their membranes and causing mitochondrial dysfunction .
Study on Antifungal Activity
A study evaluating the antifungal properties of similar triazole compounds revealed that they significantly reduced the pathogenicity of Candida albicans in a Galleria mellonella infection model. The treatment not only decreased fungal viability but also impaired biofilm formation and adhesion to host tissues .
Screening for T3SS Inhibitors
Research conducted on a series of compounds targeting T3SS demonstrated that this compound could serve as a lead compound for developing novel antibacterial agents aimed at virulence factors rather than growth inhibition .
Q & A
Q. Table 1. Key Analytical Techniques for Characterization
| Parameter | Method | Example Data | Reference |
|---|---|---|---|
| Stereochemistry | X-ray diffraction | CCDC entry with R-factor < 0.05 | |
| Purity | HPLC-MS (C18, 0.1% TFA gradient) | Retention time: 8.2 min; [M+H]+: 465 | |
| Solubility | Shake-flask (pH 7.4 PBS) | 12 µg/mL at 25°C |
Q. Table 2. Biological Assay Design Considerations
| Target | Assay Type | Key Variables to Control |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ Kinase Assay | ATP concentration (1–10 µM) |
| CYP450 Interaction | Fluorescence-based screening | NADPH regeneration system |
| Plasma Stability | LC-MS/MS in rat plasma | Incubation time (0–120 min) |
Critical Research Gaps
- Metabolic Stability : Limited data on hepatic clearance (CYP3A4/2D6 metabolism). Use human liver microsomes + LC-QTOF-MS for metabolite profiling .
- Toxicity Profiling : Assess off-target effects via high-content screening (HCS) in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
